molecular formula C21H15BrCl2N2 B11558173 1-(3-bromophenyl)-5-(2-chlorophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole

1-(3-bromophenyl)-5-(2-chlorophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B11558173
M. Wt: 446.2 g/mol
InChI Key: XWDZOFMJCDRAFD-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-5-(2-chlorophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(3-bromophenyl)-5-(2-chlorophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-bromophenyl)-5-(2-chlorophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Scientific Research Applications

1-(3-bromophenyl)-5-(2-chlorophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-5-(2-chlorophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-bromophenyl)-5-(2-chlorophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole can be compared with other similar compounds, such as:

    1-phenyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole: Lacks the bromine substituent, which can affect its reactivity and biological activity.

    1-(3-bromophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole: Lacks the 2-chlorophenyl substituent, which can influence its chemical properties.

    1-(3-bromophenyl)-5-phenyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole: Lacks the 2-chlorophenyl substituent, affecting its overall reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C21H15BrCl2N2

Molecular Weight

446.2 g/mol

IUPAC Name

2-(3-bromophenyl)-3-(2-chlorophenyl)-5-(4-chlorophenyl)-3,4-dihydropyrazole

InChI

InChI=1S/C21H15BrCl2N2/c22-15-4-3-5-17(12-15)26-21(18-6-1-2-7-19(18)24)13-20(25-26)14-8-10-16(23)11-9-14/h1-12,21H,13H2

InChI Key

XWDZOFMJCDRAFD-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Br)C4=CC=CC=C4Cl

Origin of Product

United States

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